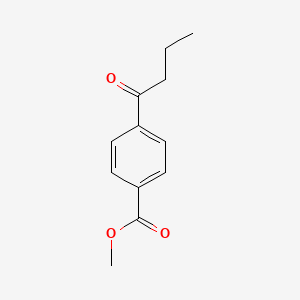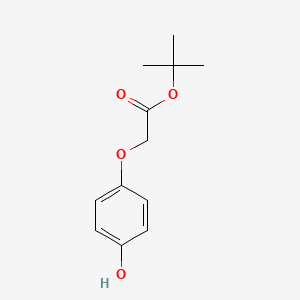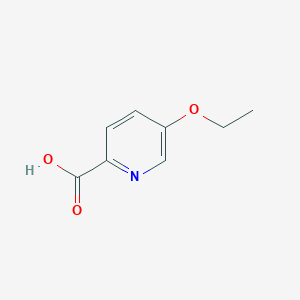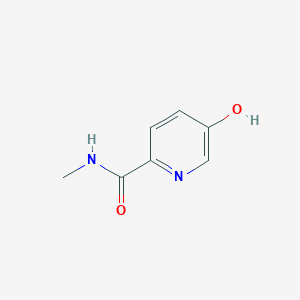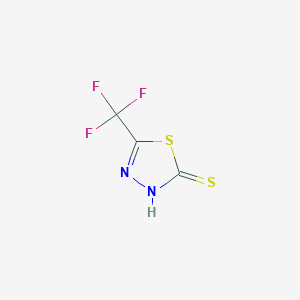
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
説明
The compound 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles and their derivatives are of significant interest in the field of chemistry due to their diverse biological activities and potential applications in drug development. The trifluoromethyl group attached to the thiadiazole ring is known to influence the physical and chemical properties of the compound, potentially enhancing its biological activity.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the use of substituted amino-thiadiazoles as starting materials. For instance, the synthesis of 2-substituted derivatives of 5H-1,2,4-thiadiazolo[3,2-a][1,3,5]triazin-5-one is achieved from 5-substituted 2-amino-1,3,4-thiadiazoles, as described in one of the studies . Another study reports the synthesis of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives from 5,5,5-trifluoro-4-(trifluoromethyl)-3-penten-2-one, which is structurally related to the compound of interest . These synthetic routes typically involve multiple steps, including cyclization and substitution reactions, to introduce various functional groups into the thiadiazole core.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic methods such as UV, IR, NMR, and mass spectrometry. For example, the structure of new compounds synthesized from amino-thiadiazoles was confirmed by UV and IR spectra and partly by mass spectrometry . In another study, structural and conformational studies were performed using FT-IR, NMR, Raman, x-ray, and MS, complemented by ab initio Hartree–Fock (HF) and density functional theory (DFT) calculations . These methods provide detailed information about the molecular geometry, electronic structure, and conformational preferences of the compounds.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including tautomerism, which is the interconversion between two structural isomers. For instance, a study on 2-thiono-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline explored the thiol-thione tautomeric equilibrium . Proton tautomerism and stereoisomerism were also studied in certain 1,3-thiazol-2(5H)-ones, revealing insights into the structural changes associated with these processes . These reactions are crucial for understanding the reactivity and potential biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group can affect the compound's lipophilicity, electronic distribution, and steric properties, which in turn can impact its pharmacological profile. Some derivatives have been found to possess anti-inflammatory and antipyretic properties, indicating their potential as therapeutic agents . The crystalline structure of these compounds can exhibit interesting features such as short intermolecular contacts, as seen in the study of a trifluoromethyl 2-mercapto-1,3-thiadiazole derivative . These properties are essential for the design and optimization of new drugs based on thiadiazole scaffolds.
科学的研究の応用
Tribological Applications
- Lubricant Additives : 1,3,4-thiadiazole-2-thione derivatives, similar to 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, have been studied for their tribological behavior as additives in rapeseed oil. These additives exhibited excellent anti-wear and friction-reducing properties at low concentrations and under various test loads. They also showed good thermal stability and corrosion inhibiting abilities (Zhu, Fan, Wang, & Zhu, 2009).
Chemical Synthesis and Tautomerism
- Thiol-Thione Tautomerism : Studies on thiadiazole derivatives, including 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, have explored the synthesis and thiol-thione tautomerism. These studies provide insights into the structural behavior of such compounds in solid and liquid phases, offering a deeper understanding of their chemical properties (Coyanis, Védova, Haas, & Winter, 2002).
Pharmacological Research
- Biological Activity Prediction : Research has been conducted to optimize the synthesis of derivatives containing thiadiazole and predicting their biological activity. This includes understanding the properties of these compounds and their potential as new drugs (Hotsulia & Fedotov, 2019).
Industrial Applications
- Surfactants in Froth Flotation : Thiadiazole-thione derivatives, related to 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, have been used as surfactants in froth flotation. These compounds demonstrated effective flotation response to minerals like malachite and provided insights into the adsorption mechanisms and flotationperformance (Huang, Liu, Liu, Yang, & Zhang, 2018).
Spectroscopic and Structural Investigations
- Interaction with Molecular Iodine : The interaction of thiadiazole derivatives with molecular iodine has been studied, showcasing their potential in the development of novel antithyroid drugs. These studies involve the examination of charge-transfer complexes and structural analysis through techniques like UV-vis spectroscopy and X-ray diffraction (Ivolgina & Chernov'yants, 2018).
Green Chemistry
- Catalyst and Solvent-Free Synthesis : Research has been conducted on the synthesis of imidazothiadiazole derivatives, including trifluoromethyl groups, using a catalyst and solvent-free method. This represents an environmentally friendly approach in chemical synthesis (Sarchahi & Esmaeili, 2021).
Agricultural Chemistry
- Insecticidal, Fungicidal, and Herbicidal Activities : Thiadiazole derivatives have demonstrated various biological effects including insecticidal, fungicidal, herbicidal, and plant growth-regulating activities. These compounds have been the focus of research due to their bioactivities and potential use in agriculture (Tan, Sang, & Song, 2006).
作用機序
Target of Action
It’s known that many trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
A related compound, fluazinam, has been found to be an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also having high reactivity with thiols .
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth .
Pharmacokinetics
A related compound, trifluridine, is known to get incorporated into the dna of cancer cells following cell uptake to aberrate dna function during cell replication .
特性
IUPAC Name |
5-(trifluoromethyl)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2S2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBNRTPEGGJIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629718 | |
| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37461-62-4 | |
| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37461-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



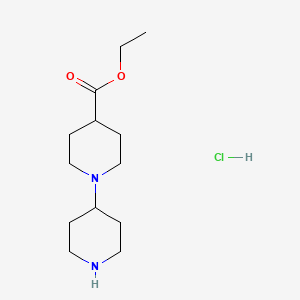



![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)


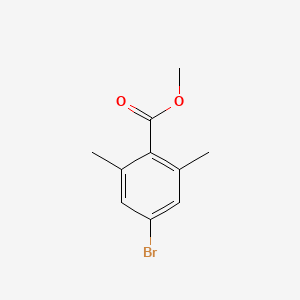
![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)

